molecular formula C5H2F3N B032590 2,4,6-Trifluoropyridine CAS No. 3512-17-2

2,4,6-Trifluoropyridine

Cat. No.: B032590
CAS No.: 3512-17-2
M. Wt: 133.07 g/mol
InChI Key: UZDRWXKBKVVUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trifluoropyridine is a fluorinated derivative of pyridine, characterized by the presence of three fluorine atoms at the 2, 4, and 6 positions of the pyridine ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C5H2F3N, and it has a molecular weight of 133.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trifluoropyridine can be synthesized from 3,5-dichloro-2,4,6-trifluoropyridine through a dechlorination reaction using palladium on carbon and ammonium formate. This method yields the desired product with an 85% yield . Another method involves the reaction of pentachloropyridine with potassium fluoride in an anhydrous solvent such as N-methylpyrrolidone at temperatures below 170°C .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-yield reactions and optimized conditions to ensure the efficient production of the compound. The use of phase transfer catalysts and controlled reaction environments are common practices to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of fluorine atoms makes it highly reactive towards nucleophiles, particularly at the 4-position .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines and fluorinated derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

2,4,6-trifluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N/c6-3-1-4(7)9-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDRWXKBKVVUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382560
Record name 2,4,6-Trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3512-17-2
Record name 2,4,6-Trifluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3512-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

ANone: The provided research papers primarily focus on the synthetic chemistry of 2,4,6-trifluoropyridine and its use as a versatile building block for more complex molecules. Therefore, information regarding specific biological targets and downstream effects is not discussed within these papers.

A: this compound has the molecular formula C5H2F3N and a molecular weight of 149.09 g/mol. Spectroscopic data, including NMR data for both oriented and non-oriented molecules, is discussed in several papers. [ [], [] ] For example, researchers observed differing chemical shifts for the α- and γ-azido groups in the 15N NMR spectra of 2,4,6-triazidopyridine, indicating varying reactivity in reactions like cycloaddition and phosphorylation. [ [] ] The vacuum-ultraviolet photoelectron spectra of this compound and other fluoropyridines have also been studied to understand the effects of fluorine substitution on electronic structure. [ [] ]

A: The provided research does not describe any catalytic properties of this compound itself. Instead, it is primarily utilized as a substrate in various reactions, including nucleophilic aromatic substitution and catalytic hydrodefluorination, for the synthesis of specifically fluorinated 4-aminopyridine derivatives. [ [] ]

A: Density functional theory (DFT) calculations have been employed to study the NMR JFF spin-spin coupling constants in this compound and other fluorinated pyridines. [ [] ] These calculations help to understand the relative importance of different electronic contributions (Fermi contact, spin-dipolar, etc.) to the observed coupling constants.

ANone: The provided papers do not delve into detailed stability studies or formulation strategies for this compound.

A: While specific SHE regulations are not discussed, one paper mentions a chemical burn incident involving 3,5-dichloro-2,4,6-trifluoropyridine. [ [] ] This emphasizes the importance of proper handling, personal protective equipment, and adherence to safety guidelines when working with this compound and related fluorinated pyridines.

ANone: The papers do not focus on specific applications of this compound that would necessitate discussing alternatives or substitutes. The research primarily highlights its utility as a synthetic building block.

ANone: Researchers utilize various tools and resources for studying this compound, including:

  • Spectroscopic techniques: NMR spectroscopy (including 15N NMR), vacuum-ultraviolet photoelectron spectroscopy [ [], [], [] ]
  • Computational methods: Density Functional Theory (DFT) calculations [ [] ]
  • Synthetic chemistry techniques: Nucleophilic aromatic substitution, catalytic hydrodefluorination [ [] ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.